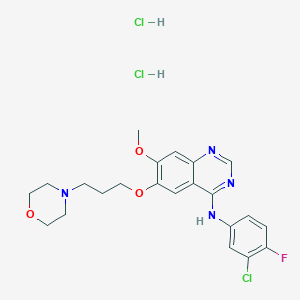
Gefitinib dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It selectively targets the mutant proteins in malignant cells . It is marketed by AstraZeneca under the trade name Iressa .
Synthesis Analysis
The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a 4-chloroquinazoline. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give gefitinib .Molecular Structure Analysis
The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The crystal structures of these drugs with their target kinases are also summarized and their bonding modes and interactions are visualized .Chemical Reactions Analysis
Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .Physical And Chemical Properties Analysis
Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .Scientific Research Applications
Treatment of Breast Cancer
Gefitinib dihydrochloride has been used in the development of solid lipid nanoparticles (SLNs) for the treatment of breast cancer . The toxic effects of gefitinib-loaded SLNs on human breast cancer cell lines (MCF-7) were investigated . The results suggest that these SLNs may represent a promising therapeutic alternative for breast cancer .
Treatment of Lung Cancer
Gefitinib dihydrochloride is a clinical medication for the treatment of lung cancer targeting the epidermal growth factor receptor (EGFR) . Cocrystals of Gefitinib have been synthesized to enhance its solubility and dissolution rates . These cocrystals have shown to enhance the inhibition of cell proliferation and apoptosis in lung cancer cells compared to free Gefitinib . In mouse models, these cocrystals demonstrated targeted, safe, and effective antitumor activity with only one-dose administration .
DNA Damage/Repair Unbalancing
The cocrystals of Gefitinib were shown to increase the cellular levels of damaged DNA, while potentially downregulating PARP, thereby impairing the DNA repair machinery and leading to an imbalance between DNA damage and restoration . This suggests that the cocrystallization of Gefitinib could serve as a promising adjunct to significantly enhance the physicochemical and biopharmaceutical performance for lung cancer treatment .
EGFR Inhibitor
Gefitinib dihydrochloride is an EGFR inhibitor and has been used in the treatment of advanced non-small-cell lung cancer (NSCLC) patients . It has been used in three treatment settings: first line, second line, and maintenance .
Mechanism of Action
Target of Action
Gefitinib dihydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that is part of the ErbB family of receptors, which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, gefitinib blocks the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interruption of signaling in target cancer cells with mutated and overactive EGFR leads to inhibited malignant cell proliferation .
Biochemical Pathways
Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .
Pharmacokinetics
Gefitinib is extensively metabolized in the liver by cytochrome P450s, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in gefitinib metabolism . After oral administration, gefitinib is widely distributed throughout the body . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients . The concentrations of gefitinib and its major metabolite O-desmethyl gefitinib in plasma were measured by high-performance liquid chromatography .
Result of Action
The molecular and cellular effects of gefitinib’s action are primarily the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This results in the inhibition of cell growth and proliferation, particularly in cancer cells where EGFR is overexpressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, the use of gefitinib is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.31 x 10-4 . This suggests that environmental factors have minimal impact on the action of gefitinib.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.2ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAYARNLYSPHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)

![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

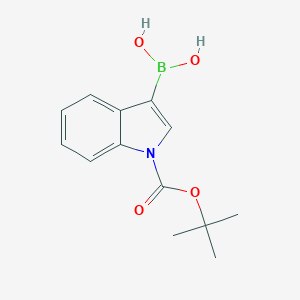
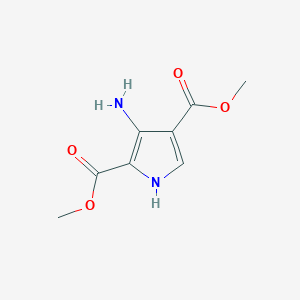
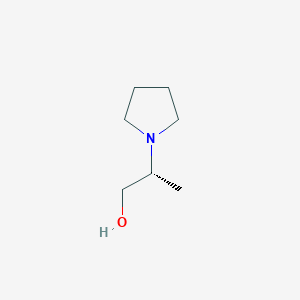
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
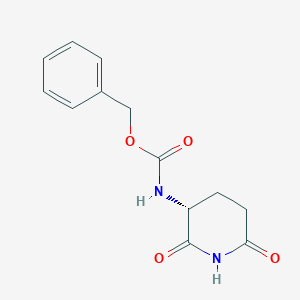
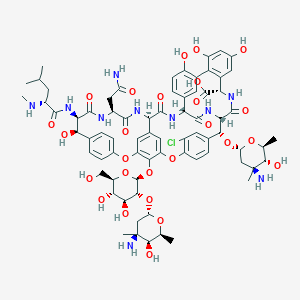
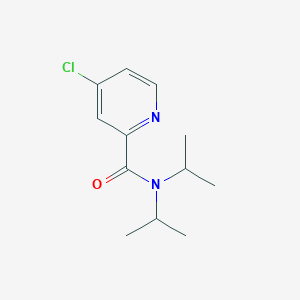
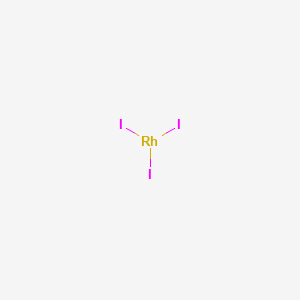
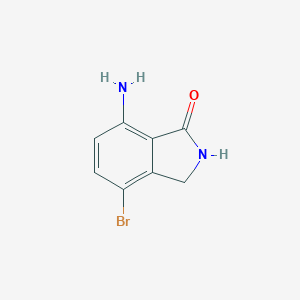
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)